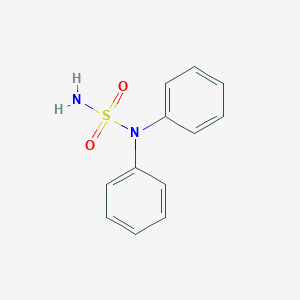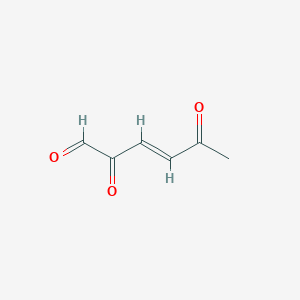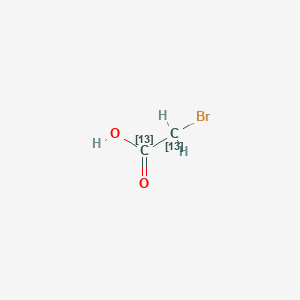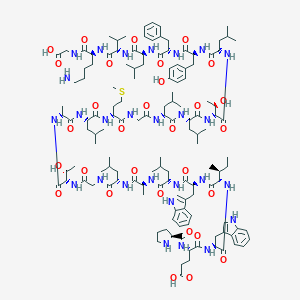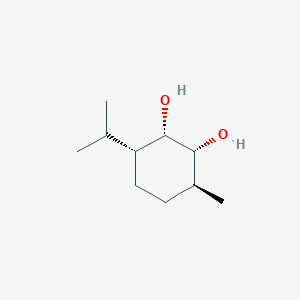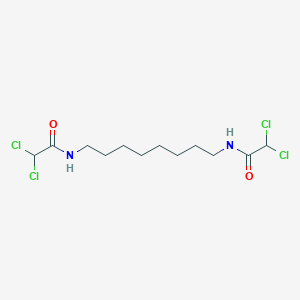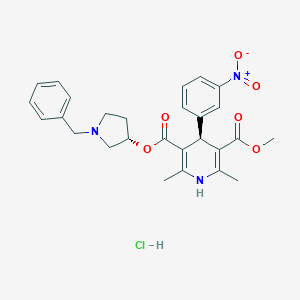
Barnidipine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Barnidipine hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . These calcium channels, particularly the L-type slow channels, are the primary targets of barnidipine . These channels play a crucial role in regulating the contraction and relaxation of smooth muscle cells, thereby controlling blood pressure.
Mode of Action
This compound interacts with its targets, the L-type calcium channels, by binding to them and blocking the influx of calcium ions . This blockage inhibits the contraction of the smooth muscle cells in the vascular wall, leading to vasodilation . The reduction of peripheral vascular resistance secondary to its vasodilatory action is the primary mechanism of its antihypertensive effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, this compound disrupts the flow of calcium ions, which are essential for the contraction of smooth muscle cells. This disruption leads to the relaxation of the smooth muscle cells in the vascular wall, resulting in vasodilation and a decrease in blood pressure .
Pharmacokinetics
The metabolism and pharmacokinetics of this compound were evaluated following single oral administration of a sustained release formulation to healthy male volunteers . The primary metabolic pathways in humans are hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring . When the sustained release and normal capsules were administered at a dose of 10 mg to six subjects in a crossover design, the absorption of the sustained release formulation was slightly reduced but its bioavailability was comparable to that of the normal formulation .
Result of Action
The molecular effect of this compound’s action is the blockage of the L-type calcium channels, leading to a decrease in the influx of calcium ions . On a cellular level, this results in the relaxation of the smooth muscle cells in the vascular wall, causing vasodilation . Clinically, this leads to a reduction in peripheral vascular resistance and a decrease in blood pressure .
Action Environment
Environmental factors such as excessive salt consumption, inadequate potassium intake, obesity, alcohol use, physical inactivity, and poor nutrition could influence the incidence of hypertension in persons of different age groups . These factors could potentially affect the efficacy of this compound in controlling high blood pressure.
Biochemical Analysis
Biochemical Properties
Barnidipine hydrochloride interacts with calcium channels of the smooth muscle cells in the vascular wall . It has a high affinity for these channels, which are crucial in regulating the contraction and relaxation of the smooth muscle cells .
Cellular Effects
This compound influences cell function by blocking calcium channels in the vascular smooth muscle cells . This blockade prevents calcium ions from entering these cells, inhibiting their contraction and thereby causing vasodilation . This results in a decrease in blood pressure, making this compound effective in the treatment of hypertension .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the alpha-1 subunit of L-type calcium channels . This binding inhibits the influx of calcium ions into the vascular smooth muscle cells, preventing their contraction .
Temporal Effects in Laboratory Settings
During the process development of this compound, four impurities were detected by high-performance liquid chromatography (HPLC) . The presence of these impurities can have a significant impact on the quality and safety of the drug product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Barnidipine involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form a dihydropyridine intermediate. This intermediate is then reacted with 1-benzyl-3-pyrrolidinol to yield Barnidipine .
Industrial Production Methods: Industrial production of Barnidipine typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using recrystallization techniques .
Types of Reactions:
Reduction: The nitro group in Barnidipine can be reduced to an amino group under appropriate conditions.
Substitution: The ester groups in Barnidipine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Barnidipine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Amlodipine
- Nifedipine
- Felodipine
- Isradipine
- Nicardipine
Properties
IUPAC Name |
5-O-(1-benzylpyrrolidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPUKIZUCIZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


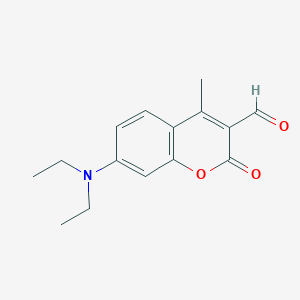

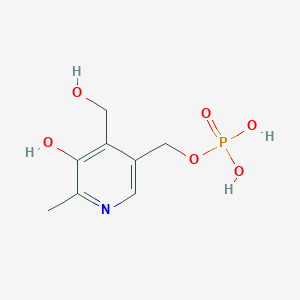
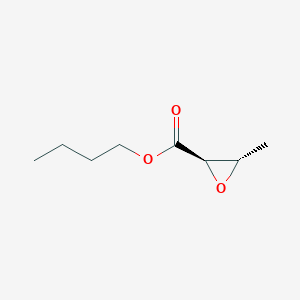
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)
